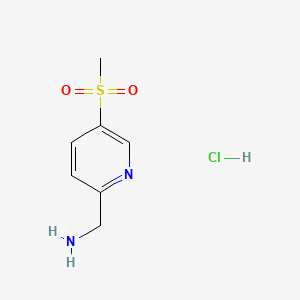

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEMVHRCZDIVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its structural features, comprising a methylsulfonyl group and a methanamine hydrochloride moiety on a pyridine scaffold, make it a valuable intermediate in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. The methylsulfonyl group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, while the primary amine function provides a key nucleophilic site for further molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is essential for its effective utilization in synthesis and drug discovery workflows.

| Property | Value | Source |

| CAS Number | 848141-14-0 | PubChem |

| Molecular Formula | C₇H₁₁ClN₂O₂S | PubChem |

| Molecular Weight | 222.69 g/mol | PubChem |

| Appearance | White to off-white solid (typical) | Generic |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | BLDpharm[1] |

Synthesis and Mechanistic Insights

The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the catalytic hydrogenation of a nitrile precursor.

Experimental Protocol: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Step 1: Preparation of 5-(Methylsulfonyl)-2-pyridinecarbonitrile

This precursor can be synthesized from 5-bromo-2-cyanopyridine via a nucleophilic aromatic substitution reaction with sodium methanesulfinate, catalyzed by a copper(I) salt. The electron-withdrawing nature of the nitrile group facilitates this substitution.

Step 2: Reductive Amination to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

A solution of 5-(methylsulfonyl)-2-pyridinecarbonitrile in a suitable solvent (e.g., methanol) is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in the presence of hydrochloric acid. The acid serves to both protonate the intermediate imine, facilitating its reduction, and to form the final hydrochloride salt in situ.

-

Rationale for Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitriles to primary amines. It offers good activity and selectivity under relatively mild conditions.

-

Role of Hydrochloric Acid: The presence of hydrochloric acid is crucial. It protonates the nitrogen of the nitrile group, making the carbon more electrophilic and susceptible to hydride attack from the catalyst surface. Furthermore, it prevents side reactions, such as the formation of secondary amines, by protonating the newly formed primary amine. Finally, it directly yields the desired hydrochloride salt, which often aids in purification by crystallization.

Caption: Role as a building block in c-KIT kinase inhibitor synthesis.

The methylsulfonyl group at the 5-position of the pyridine ring plays a significant role in modulating the electronic properties of the molecule and can be involved in crucial interactions within the kinase's active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing the inhibitor's potency and selectivity.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the structure of the molecule. A characteristic peak has been reported in deuterated methanol (CD₃OD). [2]

-

δ 9.10 (s, 1H): This singlet corresponds to the proton at the 6-position of the pyridine ring, which is deshielded by the adjacent nitrogen atom and the electron-withdrawing methylsulfonyl group.

Further expected signals would include:

-

A singlet for the methyl group of the sulfonyl moiety.

-

Signals for the protons on the pyridine ring.

-

A signal for the methylene group adjacent to the amine.

-

A broad signal for the amine protons.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 187.1.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching: Around 3400-3250 cm⁻¹ for the primary amine.

-

C-H stretching: Around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

S=O stretching: Two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ for the sulfonyl group.

-

C=N and C=C stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Safety and Handling

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is classified as an irritant. [1]It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]

Conclusion

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a key synthetic intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors for oncology. Its well-defined chemical properties and reactivity, coupled with its established role in the synthesis of targeted therapeutics, underscore its importance for researchers and scientists in medicinal chemistry. This guide provides a foundational understanding of this compound, enabling its effective and safe use in the laboratory.

References

-

PubChem. (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Ottokemi. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Available at: [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

PubMed. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Available at: [Link]

- Google Patents. WO2021007155A1 - Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl].

-

PubChem. C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2013163889A1 - New intermediate compound for preparing vitamin b6.

-

PubMed. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid-Key Intermediate of Lifitegrast (Xiidra). Available at: [Link]

- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

WIPO Patentscope. WO/2023/025138 CAMPTOTHECIN DERIVATIVE INTERMEDIATE AND SYNTHESIS METHOD THEREFOR, AND METHOD FOR SYNTHESIZING CAMPTOTHECIN DERIVATIVE BY USING INTERMEDIATE. Available at: [Link]

- Google Patents. WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.

-

PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[1][3][4]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available at: [Link]

-

PubMed. Synthesis and Antibacterial Activity of O-methyl Derivatives of Azalide Antibiotics: II. 6-OME Derivatives via Clarithromycin. Available at: [Link]

-

PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [Link]

-

PubChem. (5-Pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods to offer a detailed, field-proven approach, emphasizing the causal relationships behind experimental choices and ensuring a self-validating analytical process.

Introduction and Physicochemical Profile

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small organic molecule featuring a pyridine ring substituted with a methylsulfonyl group and a methanamine hydrochloride salt. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, understanding its mechanism of action in biological systems, and ensuring its purity and stability in pharmaceutical formulations.

The initial step in any structural elucidation is to gather fundamental physicochemical information. The compound's molecular formula is C7H11ClN2O2S, with a corresponding molecular weight of 222.69 g/mol [1]. This information is critical for mass spectrometry analysis, providing the expected mass of the molecular ion.

Table 1: Physicochemical Properties of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

| Property | Value | Source |

| Molecular Formula | C7H11ClN2O2S | PubChem[1] |

| Molecular Weight | 222.69 g/mol | PubChem[1] |

| IUPAC Name | (5-methylsulfonyl-2-pyridinyl)methanamine;hydrochloride | PubChem[1] |

Analytical Workflow: A Multi-Technique Approach

The definitive confirmation of a chemical structure necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The workflow for elucidating the structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is outlined below.

Caption: A logical workflow for the comprehensive structural elucidation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the molecule's stereochemistry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, the presence of the electron-withdrawing sulfonyl group and the protonated aminomethyl group will significantly influence the chemical shifts of the pyridine ring protons, pushing them downfield.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 (Pyridine) | ~8.9 | d | 1H |

| H-4 (Pyridine) | ~8.2 | dd | 1H |

| H-3 (Pyridine) | ~7.8 | d | 1H |

| -CH₂- (Methanamine) | ~4.2 | s | 2H |

| -SO₂CH₃ (Methylsulfonyl) | ~3.3 | s | 3H |

| -NH₃⁺ (Ammonium) | ~8.5 (broad) | s | 3H |

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~155 |

| C-5 (Pyridine) | ~140 |

| C-6 (Pyridine) | ~150 |

| C-3 (Pyridine) | ~122 |

| C-4 (Pyridine) | ~138 |

| -CH₂- (Methanamine) | ~45 |

| -SO₂CH₃ (Methylsulfonyl) | ~43 |

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and hydrochloride salts.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free base (C₇H₁₀N₂O₂S).

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, we can deduce the structural components of the molecule. A plausible fragmentation pathway for the protonated molecule is outlined below. A characteristic loss of SO₂ (64 Da) is often observed for aromatic sulfonyl compounds[1].

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a mixture of water and methanol with 0.1% formic acid to ensure protonation.

-

Instrumentation: Employ a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as it is well-suited for polar, ionizable compounds.

-

Data Acquisition: Acquire full scan MS data to identify the parent ion and MS/MS data by fragmenting the parent ion to observe the daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | -NH₃⁺ | N-H stretching |

| 3100-3000 | Aromatic C-H | C-H stretching |

| 2950-2850 | Aliphatic C-H | C-H stretching |

| ~1600, ~1480 | Pyridine Ring | C=C and C=N stretching |

| ~1320, ~1150 | -SO₂- | Asymmetric and symmetric S=O stretching[2] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

Single Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[3][4] This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are essential.[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.

Data Integration and Conclusion

The final step in the structure elucidation process is the comprehensive integration of all analytical data. The NMR data provides the carbon-hydrogen framework, the mass spectrometry data confirms the molecular weight and key structural motifs, the FTIR data identifies the functional groups, and the X-ray crystallography provides the definitive 3D structure. The consistency across all these techniques provides a high degree of confidence in the final assigned structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

This systematic and multi-faceted approach ensures the scientific rigor required in research and development, providing a solid foundation for further studies and applications of this compound.

References

-

PubChem. [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride. National Center for Biotechnology Information. URL: [Link]

- Szymański, S., & Witanowski, M. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 18(3), 125-129.

-

InstaNANO. FTIR Functional Group Database Table with Search. URL: [Link]

-

Small molecule crystallography. Excillum. URL: [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. URL: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. URL: [Link]

-

X-ray Crystallography. Creative BioMart. URL: [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. URL: [Link]

Sources

- 1. [5-(Methanesulfonyl)pyridin-2-yl]methanaminium chloride | C7H11ClN2O2S | CID 66725223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROSPRE [prospre.ca]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride | C7H12ClN3 | CID 177699823 - PubChem [pubchem.ncbi.nlm.nih.gov]

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Abstract

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a pyridinylmethanamine derivative characterized by a methylsulfonyl group at the 5-position of the pyridine ring. While this compound is available commercially for research purposes, its specific biological targets and mechanism of action are not extensively documented in publicly available literature.[1][2][3][4] This technical guide, therefore, presents a hypothesized mechanism of action based on structure-activity relationships gleaned from analogous compounds. We postulate that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride may function as an inhibitor of enzymes or a modulator of receptors, leveraging its key structural features: the electron-withdrawing methylsulfonyl group and the basic methanamine moiety. This guide will detail the proposed molecular interactions and provide a comprehensive, step-by-step experimental workflow for validating this hypothesis.

Introduction and Structural Analysis

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small molecule with the chemical formula C₇H₁₁ClN₂O₂S.[4] Its structure is comprised of a central pyridine ring, a methanamine group at the 2-position, and a methylsulfonyl group at the 5-position.

-

Pyridine Ring: A six-membered aromatic heterocycle that serves as a scaffold for the functional groups.

-

Methanamine Group (-CH₂NH₂): A primary amine that is protonated at physiological pH, allowing for potential ionic interactions and hydrogen bonding with biological targets.

-

Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring and participate in hydrogen bonding as an acceptor.

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a critical property for biological assays.[5]

Proposed Mechanism of Action: A Hypothesis

Based on the known activities of structurally related compounds, we propose a hypothetical mechanism of action centered on enzyme inhibition or receptor modulation. The presence of the methylsulfonyl group on a heterocyclic ring is a common feature in various biologically active compounds.

For instance, certain pyrimidine derivatives containing a methylsulfonyl group have been investigated for their potential antimicrobial and antiviral activities, which are thought to arise from the inhibition of enzymes crucial for pathogen replication, such as those involved in DNA synthesis.[5] The electron-withdrawing nature of the sulfonyl group can enhance the interaction of the compound with the active site of target enzymes.[5]

Furthermore, compounds incorporating a pyridin-yl-sulfonyl moiety have demonstrated potent and specific enzyme inhibition. A notable example is TAK-438, a potassium-competitive acid blocker that inhibits H+,K+-ATPase.[6] This suggests that the sulfonyl-pyridine scaffold can be effectively utilized to target specific enzyme active sites.

The pyridin-2-yl-methylamine scaffold itself is also of interest, with derivatives being explored as potential antidepressants and analgesics, hinting at interactions with targets within the central nervous system.[7]

Therefore, we hypothesize that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride may act as an inhibitor of a specific class of enzymes, such as kinases, transferases, or proteases, or as a modulator of a receptor, potentially within the central nervous system. The primary amine could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket, while the methylsulfonyl group could act as a hydrogen bond acceptor.

Visualizing the Proposed Interaction

Caption: Tier 1 experimental workflow for target identification.

Tier 2: Hit Confirmation and Characterization

Once potential targets are identified, the next step is to confirm these interactions and determine their potency and selectivity.

Protocol 3: Dose-Response and IC₅₀ Determination

-

Objective: To quantify the inhibitory potency of the compound against the identified "hit" enzymes or receptors.

-

Methodology:

-

Perform the same assay as in Tier 1 for the specific hit(s).

-

Use a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) to generate a dose-response curve.

-

Include appropriate positive and negative controls.

-

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Protocol 4: Mechanism of Inhibition (for Enzymes)

-

Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Methodology:

-

Perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-

-

Data Analysis: Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor to elucidate the mechanism of inhibition.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (µM) |

| Kinase A | 85% | 0.5 |

| Kinase B | 15% | > 20 |

| Kinase C | 92% | 0.2 |

| Kinase D | 5% | > 20 |

Table 2: Hypothetical Receptor Binding Data

| Receptor Target | % Displacement @ 10 µM | Ki (µM) |

| Receptor X | 78% | 1.2 |

| Receptor Y | 12% | > 20 |

| Receptor Z | 5% | > 20 |

Conclusion

While the precise mechanism of action for (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride remains to be definitively elucidated, its structural features provide a strong basis for hypothesizing its role as an enzyme inhibitor or receptor modulator. The proposed experimental workflow offers a robust and systematic approach to test this hypothesis, starting from broad screening for target identification to detailed characterization of the molecular interactions. The insights gained from such studies would be invaluable for the research community and could pave the way for the development of novel therapeutics.

References

-

Ottokemi. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97%. Available at: [Link]

-

Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. Available at: [Link]

-

Next Peptide. 848141-14-0 | (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Available at: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

- 1. (5-(Ethylsulfonyl)pyridin-2-yl) methanamine hydrochloride, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 2. 3D-FM143102 - 5-methylsulfonylpyridin-2-ylmethanamine-hydr… [cymitquimica.com]

- 3. ([5-(Methylsulfonyl)Pyridin-2-Yl]Methyl)Amine Hydrochloride | 848141-14-0 [chemicalbook.com]

- 4. 848141-14-0 | (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride | Next Peptide [nextpeptide.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

Unraveling the Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Given the limited direct research on this specific molecule, this document outlines a scientifically rigorous, multi-pronged approach based on the known activities of structurally related pyridine derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes, thereby creating a self-validating system for target discovery.

Introduction to (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a small molecule featuring a central pyridine ring, a structure renowned for its prevalence in a wide array of biologically active compounds.[1][2] The presence of a methylsulfonyl group, an electron-withdrawing moiety, and a methanamine hydrochloride salt, which can enhance solubility, suggests the potential for specific interactions with biological macromolecules.[3] While direct biological targets of this specific compound are not yet extensively documented, the broader class of pyridine derivatives exhibits a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][4][5][6] This suggests that (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride could interact with a variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes.

This guide will, therefore, not focus on a single known target but will instead provide a roadmap for the systematic identification and validation of the molecular targets of this promising compound.

A Phased Approach to Target Identification and Validation

A logical and efficient workflow is crucial for de-risking and advancing a compound through the drug discovery pipeline. We propose a three-phased approach: initial target hypothesis generation through broad-based screening, focused target validation, and finally, elucidation of the mechanism of action.

Figure 1: A three-phased workflow for target identification and validation.

Phase 1: Target Hypothesis Generation

The initial phase aims to cast a wide net to identify potential interacting proteins. This is based on the principle of moving from broad, unbiased screens to more focused, hypothesis-driven experiments.

Phenotypic Screening

Given the diverse activities of pyridine derivatives, a logical first step is to perform broad phenotypic screens across a panel of well-characterized cell lines (e.g., NCI-60 panel). This will help to identify potential therapeutic areas, such as oncology or immunology, and can provide initial clues about the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful, unbiased approach to directly identify proteins that bind to the compound of interest.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization:

-

Synthesize an analogue of (5-(Methylsulfonyl)pyridin-2-yl)methanamine with a suitable linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with binding.

-

Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Rationale: Covalent attachment ensures that the compound does not leach during the experiment.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (identified from phenotypic screening) to a high density.

-

Lyse the cells using a mild, non-denaturing lysis buffer (e.g., containing 0.1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

Rationale: A native protein conformation is essential for identifying true binding partners.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the compound-immobilized beads.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent alone.

-

Rationale: The negative control is crucial to identify and subtract non-specific binders to the matrix itself.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by either:

-

Competitive elution with an excess of free (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

-

Denaturing elution with a buffer containing SDS and a reducing agent.

-

-

Rationale: Competitive elution is more specific, while denaturing elution is more efficient at recovering all bound proteins.

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

-

Computational Modeling and In Silico Screening

In parallel with experimental approaches, computational methods can be employed to predict potential targets.

-

Similarity Searching: Utilize the chemical structure of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). Hits with high structural similarity may share common targets.

-

Reverse Docking: Screen the compound against a library of 3D protein structures of known drug targets. This can identify potential binding partners based on favorable docking scores and interaction patterns.

Phase 2: Target Validation

The list of putative targets generated in Phase 1 must be rigorously validated through orthogonal, hypothesis-driven assays.

Biochemical Assays

For each high-confidence candidate protein identified, direct functional assays are required.

| Target Class | Example Assay | Rationale |

| Kinases | In vitro kinase activity assay (e.g., ADP-Glo™, LanthaScreen™) | Directly measures the effect of the compound on the enzymatic activity of the purified kinase. |

| GPCRs | Radioligand binding assay or functional assays (e.g., cAMP measurement, calcium flux) | Determines if the compound binds to the receptor and whether it acts as an agonist or antagonist. |

| Enzymes | Substrate conversion assay (e.g., spectrophotometric, fluorometric) | Measures the rate of the enzymatic reaction in the presence and absence of the compound. |

Biophysical Assays

These methods confirm a direct physical interaction between the compound and the target protein.

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (kon, koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

-

Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding, indicating a stabilizing interaction.

Experimental Protocol: Thermal Shift Assay

-

Reaction Setup:

-

In a 96-well PCR plate, prepare a reaction mixture containing the purified target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange), and varying concentrations of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride.

-

Include a no-ligand control.

-

-

Thermal Denaturation:

-

Use a real-time PCR instrument to gradually increase the temperature of the plate.

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.

-

A significant increase in Tm in the presence of the compound indicates a stabilizing interaction and thus, binding.

-

Cellular Target Engagement Assays

It is crucial to confirm that the compound engages its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): An in-cell version of the TSA, where cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified by Western blotting or other means.

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular phenotype induced by the compound is rescued or mimicked by knockdown/knockout, it provides strong evidence for on-target activity.

Phase 3: Elucidation of Mechanism of Action

Once a target is validated, the focus shifts to understanding the downstream consequences of target engagement.

Signaling Pathway Analysis

-

Phospho-proteomics: If the target is a kinase or part of a phosphorylation cascade, use mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation status of downstream signaling proteins.

-

Western Blotting: Use pathway-specific antibodies to probe for changes in the expression and phosphorylation levels of key signaling nodes.

Figure 2: A hypothetical signaling pathway modulated by the compound.

In Vivo Target Validation

The final step is to demonstrate that the compound's efficacy in an animal model of disease is dependent on its engagement with the identified target. This can be achieved through the use of knockout or conditional knockout animal models.

Conclusion

The journey to identify and validate the biological targets of a novel compound like (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a complex but logical process. By employing a phased approach that begins with broad, unbiased screening and progressively narrows down to specific, hypothesis-driven validation experiments, researchers can build a robust and compelling case for a compound's mechanism of action. This in-depth understanding is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

-

PubMed. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. [Link]

-

PubMed. (1989). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. [Link]

-

PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

-

PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

-

PubMed. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. [Link]

-

PubChem. 2-(Methylsulfonyl)pyridine. [Link]

-

PMC. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

-

PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

-

PubMed. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

-

PubMed. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Methylsulfonyl Pyridine Moiety in Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine ring and a methylsulfonyl group creates a powerful and versatile pharmacophore that has become increasingly prevalent in modern drug discovery. This technical guide provides an in-depth exploration of the methylsulfonyl pyridine moiety, dissecting its fundamental physicochemical properties and elucidating its multifaceted roles in achieving potent and selective bioactivity. We will delve into key therapeutic areas where this moiety has proven instrumental, including anti-inflammatory and oncology applications, by examining its interactions with critical biological targets such as enzymes and kinases. Through detailed case studies, structure-activity relationship (SAR) analyses, and practical experimental protocols, this guide offers field-proven insights for researchers and drug development professionals seeking to leverage this privileged structural motif in their own discovery programs.

Core Physicochemical & Pharmacokinetic Profile

The strategic incorporation of a methylsulfonyl pyridine moiety into a drug candidate is a deliberate choice rooted in its unique combination of electronic and steric properties. Understanding these foundational characteristics is paramount to appreciating its role in bioactivity.

The sulfonyl group (R-S(=O)₂-R') is a potent electron-withdrawing group, a feature that significantly influences the electronic landscape of the entire molecule.[1] When attached to a pyridine ring, this effect is amplified. This strong inductive pull lowers the pKa of the pyridine nitrogen, reducing its basicity. From a drug design perspective, this is a critical manipulation; it allows for fine-tuning of a molecule's ionization state at physiological pH, which directly impacts cell permeability, target engagement, and off-target ion channel interactions.

Furthermore, the methylsulfonyl group is a strong hydrogen bond acceptor via its two oxygen atoms, while simultaneously being metabolically robust.[1] It is generally stable against hydrolysis and resistant to reductive metabolism at the sulfur atom.[1] This inherent stability can shield adjacent parts of the molecule from metabolic attack, prolonging half-life. The pyridine ring itself introduces polarity and a site for hydrogen bonding, which can enhance aqueous solubility and bioavailability.[2][3] The combination of these features—tunable basicity, hydrogen bonding capability, and metabolic stability—makes the methylsulfonyl pyridine moiety an attractive building block for improving the overall drug-like properties of a lead compound.[4][5]

Key Biological Targets and Mechanisms of Action

The utility of the methylsulfonyl pyridine scaffold is best illustrated through its successful application in modulating key biological targets.

Selective Enzyme Inhibition: The COX-2 Paradigm

One of the most prominent examples of the methylsulfonyl pyridine moiety in action is in the design of selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) aim to block the production of pro-inflammatory prostaglandins by inhibiting COX-2, while sparing the related COX-1 isoform responsible for gastric cytoprotection and platelet aggregation.[6]

Etoricoxib , a highly selective COX-2 inhibitor, is a quintessential case study.[7][8] Its structure features a central pyridine ring linked to a 4-(methylsulfonyl)phenyl group.[9] The selectivity of etoricoxib for COX-2 over COX-1 is remarkable, with an IC50 ratio (COX-1/COX-2) of 106.[7]

Causality Behind Selectivity: The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The methylsulfonyl group of etoricoxib is specifically designed to project into this side pocket. The sulfonamide or methylsulfonyl moiety is a known prerequisite for high-affinity binding and selectivity in this class of drugs.[10] The pyridine ring serves as a rigid scaffold, correctly orienting the methylsulfonylphenyl group for optimal insertion into this selective binding region. This precise fit, driven by favorable van der Waals interactions, is a key determinant of its high selectivity and potency.[7][9]

Caption: Hypothetical binding of a methylsulfonyl pyridine COX-2 inhibitor.

Dual Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11][12] The methylsulfonyl pyridine moiety has been effectively employed in the design of kinase inhibitors that can simultaneously block multiple oncogenic pathways.

CK-3 , a novel methylsulfonyl pyridine derivative, exemplifies this strategy. It has demonstrated potent anti-tumor activity in hepatocellular carcinoma (HCC) by acting as a dual inhibitor of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[13][14] These two pathways are frequently hyperactivated in HCC and are interconnected by complex feedback loops.[13] Targeting a single pathway often leads to compensatory activation of the other, resulting in drug resistance.

Mechanistic Rationale: By simultaneously blocking key nodes in both pathways (PI3K and ERK), CK-3 can preemptively shut down these feedback mechanisms.[13][14] The methylsulfonyl pyridine core likely serves as a scaffold that presents pharmacophoric features necessary for binding to the ATP-binding pockets of both PI3K and ERK. The electron-deficient nature of the sulfonyl-substituted ring system can facilitate crucial interactions, such as hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.

Caption: Dual inhibition of PI3K/AKT and MAPK/ERK pathways by CK-3.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the methylsulfonyl pyridine core has yielded critical insights into the structural requirements for optimal bioactivity.

A study on a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines as COX-2 inhibitors revealed that substitutions on the central pyridine ring were crucial for potency.[9] The introduction of a 5-chloro substituent led to a significant increase in COX-2 inhibitory activity, identifying 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine (a close analog of Etoricoxib) as the optimal compound in the series.[9] This highlights that while the methylsulfonylphenyl group is essential for selectivity, fine-tuning the electronic and steric properties of the core pyridine scaffold is necessary to maximize potency.

| Compound Modification | Target | IC50 (µM) | Rationale for Change |

| Parent Scaffold | COX-2 | >10 | Establish baseline activity. |

| Add 5-Chloro to Central Pyridine | COX-2 | 0.019 | Enhances binding affinity through electronic/steric effects. |

| Add 5-Methyl to Central Pyridine | COX-2 | 0.045 | Explores steric tolerance in the active site. |

| Parent Scaffold | COX-1 | >100 | Confirm isoform selectivity. |

| Add 5-Chloro to Central Pyridine | COX-1 | >100 | Ensure modification does not compromise selectivity. |

| (Data is illustrative, based on trends described in Friesen et al., 1998)[9] |

Similarly, in the development of styrylsulfonyl-methylpyridine derivatives as anticancer agents, modifications to the substitution pattern on the styryl ring dramatically impacted cytotoxicity.[15] This demonstrates a modularity where the methylsulfonyl pyridine acts as a core functional unit, while activity is tuned by peripheral substitutions.

Synthetic & Experimental Methodologies

The practical application of the methylsulfonyl pyridine moiety in drug discovery relies on robust synthetic protocols and reliable bioactivity assays.

General Synthetic Workflow

The construction of these molecules often involves a convergent synthesis. A common approach is the coupling of a pre-formed pyridyl component with a phenyl ring already bearing the methylsulfonyl group, often via a Suzuki or Stille cross-coupling reaction. The methylsulfonyl group itself is typically installed by oxidation of a more readily available methylthio- precursor using an oxidizing agent like m-CPBA or Oxone.

Caption: A common synthetic workflow for methylsulfonyl pyridine derivatives.

Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood)

This protocol is a self-validating system to determine the potency and selectivity of a test compound against COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To measure the IC50 of a test compound for the inhibition of prostaglandin E2 (PGE2) production (COX-2 activity) and thromboxane B2 (TXB2) production (COX-1 activity).

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound in DMSO.

-

LPS (Lipopolysaccharide) solution (for COX-2 induction).

-

Heparinized whole human blood from healthy, consenting donors who have not taken NSAIDs for at least 7 days.

-

-

COX-2 Activity Assay:

-

Aliquot 1 mL of heparinized whole blood into sterile polypropylene tubes.

-

Add the test compound at various final concentrations (typically from 0.001 to 100 µM). Include a vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

-

Induce COX-2 expression by adding LPS to a final concentration of 10 µg/mL.

-

Incubate for 24 hours at 37°C in a humidified incubator.

-

Centrifuge the tubes at 2,000 x g for 15 minutes to separate the plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

Quantify PGE2 concentration in the plasma using a validated ELISA kit.

-

-

COX-1 Activity Assay:

-

Aliquot 1 mL of fresh heparinized whole blood into tubes containing the test compound at various concentrations, as prepared for the COX-2 assay.

-

Allow blood to clot by incubating for 1 hour at 37°C. This process stimulates platelet aggregation and TXB2 production via COX-1.

-

Centrifuge at 2,000 x g for 15 minutes to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Quantify TXB2 concentration in the serum using a validated ELISA kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 and TXB2 production for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic equation.

-

Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).

-

Conclusion and Future Perspectives

The methylsulfonyl pyridine moiety is far more than a simple combination of two chemical groups; it is a sophisticated and highly effective pharmacophore. Its ability to confer metabolic stability, modulate physicochemical properties, and engage in specific, high-affinity interactions with biological targets has cemented its role in modern medicinal chemistry. As demonstrated in the realms of anti-inflammatory and anticancer drug discovery, its rational application leads to compounds with enhanced potency, selectivity, and drug-like properties.

Looking forward, the versatility of this moiety suggests its potential in a broader range of therapeutic areas. Its application in designing covalent inhibitors, where the electron-withdrawing nature of the sulfonyl pyridine can activate a nearby warhead, is an exciting avenue of exploration.[16] Furthermore, as our understanding of complex biological signaling networks deepens, the use of this scaffold in developing multi-target agents to combat multifactorial diseases and overcome drug resistance will undoubtedly continue to grow. For the drug discovery professional, the methylsulfonyl pyridine moiety remains a valuable and powerful tool in the arsenal for creating the next generation of innovative medicines.

References

- Etoricoxib | 202409-33-4. ChemicalBook.

- Etoricoxib | C18H15ClN2O2S | CID 123619.

- Etoricoxib - 5-Chloro-3-[4-(methylsulfonyl)phenyl]. Sigma-Aldrich.

- Etoricoxib | 202409-33-4. Tokyo Chemical Industry Co., Ltd.

- Structure of etoricoxib (5-chloro-2-(6-methyl pyridin-3-yl)-3-(4methylsulfonylphenyl) pyridine).

- Lu, T., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.

- Celecoxib. Wikipedia.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways.

- CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways.

- 4-(Methylsulfonylmethyl)pyridine. Benchchem.

- Celecoxib.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- 4-(Methylsulfonyl)pyridine. Benchchem.

- Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, PubMed Central.

- Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv.

- Celecoxib | C17H14F3N3O2S | CID 2662.

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Friesen, R. W., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Celecoxib: MedlinePlus Drug Inform

- 2-(methylsulfonyl)pyridine | 17075-14-8. ChemicalBook.

- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd

- 17075-14-8|2-(Methylsulfonyl)pyridine. BLD Pharm.

- Pyridine, 2-(methylsulfonyl)- CAS NO.17075-14-8. Shanghai Run-Biotech Co., Ltd.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, Dovepress.

- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC, PubMed Central.

- Celecoxib (oral route). Mayo Clinic.

- Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed.

- Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.

- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Art and Science of Kinase Inhibition: A Technical Guide to Leveraging Pyridine Derivatives in Drug Discovery

Preamble: The Kinase Conundrum and the Pyridine Panacea

Protein kinases, the master regulators of cellular communication, represent one of the most critical and intensely pursued target classes in modern drug discovery. Their fundamental role in orchestrating a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis, places them at the heart of human health and disease.[1][2][3] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders.[1][2][4] This has catalyzed a multi-billion dollar industry dedicated to the discovery and development of small molecule kinase inhibitors.

Within the vast chemical space explored for kinase inhibition, the pyridine scaffold has emerged as a "privileged" structure.[5] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal anchor for designing potent and selective kinase inhibitors.[5][6] Pyridine and its fused derivatives, such as pyrazolopyridines, are prevalent in numerous FDA-approved kinase inhibitors, a testament to their clinical success.[7][8] This guide provides an in-depth technical exploration of the discovery of novel kinase inhibitors using pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate workflow, from the rational design and synthesis of pyridine-based compound libraries to the rigorous screening and lead optimization processes that pave the way for clinical candidates.

I. The Foundation: Rational Design and Synthesis of Pyridine-Based Libraries

The journey to a novel kinase inhibitor begins with the thoughtful construction of a diverse yet focused chemical library. The pyridine core serves as the foundation, upon which a variety of substituents are strategically installed to probe the chemical space of the kinase active site.

A. The Privileged Scaffold: Why Pyridine?

The utility of the pyridine ring in kinase inhibitor design is multi-faceted:

-

Hinge-Binding Motif: The nitrogen atom of the pyridine ring is an excellent hydrogen bond acceptor, enabling it to form crucial interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of potent kinase inhibition.

-

Vectorial Diversity: The pyridine ring offers multiple points for substitution (positions 2, 3, 4, 5, and 6), allowing for the exploration of different sub-pockets within the kinase active site. This vectorial diversity is key to achieving both potency and selectivity.

-

Physicochemical Properties: The pyridine moiety generally imparts favorable physicochemical properties, such as aqueous solubility, which are crucial for drug-likeness.

-

Synthetic Accessibility: A rich history of synthetic methodology provides a robust toolkit for the facile and diverse functionalization of the pyridine core.[3][9][10][11]

B. Synthetic Strategies: Building the Arsenal

A multitude of synthetic routes can be employed to generate libraries of substituted pyridine derivatives. The choice of strategy is often dictated by the desired substitution pattern and the available starting materials.

1. Multi-Component Reactions (MCRs) for Rapid Diversification:

MCRs are highly efficient for generating a large number of diverse structures from simple starting materials in a single step.[3][11]

Experimental Protocol: Four-Component Synthesis of 2-Aminopyridines [3]

-

Reactant Preparation: In a suitable reaction vessel, combine an acetophenone derivative (0.1 mol), malononitrile (0.1 mol), an aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).

-

Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solid product is washed several times with diethyl ether to yield the desired 2-aminopyridine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

2. Palladium-Catalyzed Cross-Coupling Reactions for Precise Functionalization:

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for the controlled introduction of aryl, heteroaryl, and amino groups onto the pyridine scaffold, particularly from halo-pyridine precursors like 3-amino-2-chloropyridine.[10]

Experimental Protocol: Suzuki-Miyaura Coupling on 3-Amino-2-chloropyridine [10]

-

Reaction Setup: To a solution of 3-amino-2-chloropyridine (1 mmol) and an appropriate boronic acid or ester (1.2 mmol) in a mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) and a base like potassium carbonate (2 mmol).

-

Reaction Conditions: Heat the mixture to 85°C and stir for 8 hours, or until TLC indicates the consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

II. The Hunt for Hits: High-Throughput and Fragment-Based Screening

With a library of pyridine derivatives in hand, the next critical phase is to identify "hits"—compounds that exhibit inhibitory activity against the kinase of interest. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two powerful and complementary approaches to this endeavor.

A. High-Throughput Screening (HTS): Casting a Wide Net

HTS allows for the rapid screening of thousands of compounds against a specific kinase target. A variety of assay formats are available, each with its own advantages and limitations.

1. Radiometric Assays: The Gold Standard

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[12][13][14][15][16] They are highly sensitive and less prone to interference from colored or fluorescent compounds.

Experimental Protocol: Radiometric Kinase Assay (Dot Blot Format) [12]

-

Reaction Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the test compound (or DMSO as a control) in an appropriate kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

-

Stopping the Reaction and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a small aliquot of each reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

-

Washing: Wash the membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Detection and Quantification: Dry the membrane and expose it to a phosphor screen. Quantify the amount of incorporated radioactivity using a phosphorimager. The signal intensity is directly proportional to the kinase activity.

2. Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a safer and often more convenient alternative to radiometric methods. Fluorescence Polarization (FP) is a widely used format.[4][17][18][19][20]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay [17][19]

-

Assay Principle: This assay relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger molecule. In a kinase assay, a fluorescently labeled phosphopeptide tracer is used, which binds to a phosphospecific antibody.

-

Reaction Setup: In a microplate, the kinase reaction is performed in the presence of the test compound.

-

Detection: After the kinase reaction, the fluorescent tracer and the phosphospecific antibody are added. The amount of phosphorylated substrate is proportional to the amount of tracer that binds to the antibody, resulting in a high FP signal.

-

Data Analysis: A decrease in the FP signal in the presence of an inhibitor indicates a reduction in kinase activity.

B. Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

FBDD involves screening smaller, lower molecular weight compounds ("fragments") that typically bind to the target with lower affinity.[21] These fragment hits are then optimized into more potent lead compounds. The advantage of FBDD is that it can explore chemical space more efficiently and often yields leads with better physicochemical properties.

III. The Power of Prediction: In Silico Approaches to Kinase Inhibitor Design

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of kinase inhibitors.[22][23][24]

A. Virtual Screening: A Digital Search for Hits

Virtual screening involves the computational screening of large compound libraries against a 3D structure of the target kinase.[22][25][23][24]

Workflow: Virtual Screening of a Pyridine Derivative Library

-

Target Preparation: Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

Ligand Library Preparation: Generate 3D conformers for each pyridine derivative in the library and assign appropriate protonation states and charges.

-

Molecular Docking: Dock each ligand into the ATP-binding site of the kinase using a suitable docking program (e.g., AutoDock, Glide, GOLD).

-

Scoring and Ranking: Score the docked poses based on their predicted binding affinity. Rank the compounds and select the top-scoring candidates for experimental validation.

B. Molecular Dynamics (MD) Simulations: Understanding the Dynamics of Binding

MD simulations provide insights into the dynamic behavior of the kinase-inhibitor complex over time, offering a more realistic picture of the binding interactions.[1][26][27][28][29]

Protocol: Molecular Dynamics Simulation of a Kinase-Pyridine Inhibitor Complex [26][27][28]

-

System Setup: Place the docked kinase-inhibitor complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Energy Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

Analysis: Analyze the trajectory to study the stability of the complex, key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes in the protein.

IV. From Hit to Lead: The Art of Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the compounds.

A. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Language

SAR studies involve systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity.[30][31][32] This provides a detailed understanding of which parts of the molecule are crucial for binding and which can be modified to improve its properties.

Interpreting SAR Data:

By analyzing the SAR data, medicinal chemists can build a model of the pharmacophore—the essential structural features required for activity. For example, SAR studies on a series of pyridine-based inhibitors might reveal that a specific substituent at the 4-position is critical for potency, while modifications at the 2-position can be used to tune selectivity.[21][33][34][35]

B. Kinase Selectivity Profiling: Hitting the Right Target

Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the kinome.[36][37] Off-target inhibition can lead to undesirable side effects. Therefore, it is crucial to profile lead compounds against a panel of kinases to assess their selectivity.

C. ADME/Tox Profiling: Ensuring Drug-Likeness

In addition to potency and selectivity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. Early assessment of these properties is essential to avoid late-stage failures in drug development.

V. Case Study: The Development of Pyridine-Based VRK1 and VRK2 Inhibitors

A recent study highlights the successful application of the principles outlined in this guide to develop inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[33] Starting from an aminopyridine scaffold, researchers employed an iterative process of SAR-guided medicinal chemistry and structural biology to develop potent and selective inhibitors.[33] The study demonstrated how subtle modifications to the pyridine core and its substituents could dramatically impact potency and selectivity for these closely related kinases.[33]

VI. Conclusion: The Future of Pyridine-Based Kinase Inhibitors

The discovery of novel kinase inhibitors is a dynamic and evolving field. The pyridine scaffold, with its proven track record and synthetic versatility, will undoubtedly continue to be a cornerstone of these efforts. The integration of advanced computational methods with high-throughput experimental techniques will further accelerate the design and optimization of the next generation of pyridine-based kinase inhibitors, offering new hope for the treatment of a wide range of diseases.

Visualizations

Diagram 1: The Kinase Inhibitor Discovery Workflow

Caption: A streamlined workflow for the discovery of pyridine-based kinase inhibitors.

Diagram 2: A Representative Kinase Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by a pyridine-based RAF inhibitor.

References

-

Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. (2022). PMC. [Link]

-

Schematic workflow is summarizing the virtual screening of kinase inhibitors. ResearchGate. [Link]

-

(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... ResearchGate. [Link]

-

A high-throughput radiometric kinase assay. (2015). PMC. [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

-

Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. PMC. [Link]

-

Virtual Screening Workflow for Glycogen Synthase Kinase 3β Inhibitors. Amanote Research. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

-

Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. PubMed. [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Unipd. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

-

Radiometric Filter Binding Assay. Reaction Biology. [Link]

-

Development and Application of Fluorescence Polarization Assays in Drug Discovery. IntechOpen. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Molecular Dynamics Simulation of HPK1 Inhibitor Complex (PDB 9H8D) – Protein-Ligand Interactions. Reddit. [Link]

-